molecular formula C14H18ClNO B11177642 (2-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone

(2-Chlorophenyl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B11177642
M. Wt: 251.75 g/mol
InChI Key: IZQJCOBZRPQHEG-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)-2-ethylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 2-chlorobenzoyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzoyl)-2-ethylpiperidine typically involves the acylation of 2-ethylpiperidine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-ethylpiperidine+2-chlorobenzoyl chloride1-(2-chlorobenzoyl)-2-ethylpiperidine+HCl\text{2-ethylpiperidine} + \text{2-chlorobenzoyl chloride} \rightarrow \text{1-(2-chlorobenzoyl)-2-ethylpiperidine} + \text{HCl} 2-ethylpiperidine+2-chlorobenzoyl chloride→1-(2-chlorobenzoyl)-2-ethylpiperidine+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzoyl)-2-ethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxides of 1-(2-chlorobenzoyl)-2-ethylpiperidine.

    Reduction: 1-(2-chlorobenzyl)-2-ethylpiperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzoyl)-2-ethylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzoyl)-2-ethylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Chlorobenzoyl)-2-methylpiperidine
  • 1-(2-Chlorobenzoyl)-2-propylpiperidine
  • 1-(2-Chlorobenzoyl)-2-isopropylpiperidine

Uniqueness: 1-(2-Chlorobenzoyl)-2-ethylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Conclusion

1-(2-Chlorobenzoyl)-2-ethylpiperidine is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications could lead to new discoveries and innovations.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

(2-chlorophenyl)-(2-ethylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H18ClNO/c1-2-11-7-5-6-10-16(11)14(17)12-8-3-4-9-13(12)15/h3-4,8-9,11H,2,5-7,10H2,1H3

InChI Key

IZQJCOBZRPQHEG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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